
2,2,2-Trifluoroethyl trifluoromethanesulfonate
Overview
Description
2,2,2-Trifluoroethyl trifluoromethanesulfonate (C₃H₂F₆O₃S, CAS 6226-25-1) is a fluorinated sulfonate ester synthesized via the reaction of trifluoromethanesulfonic acid with 2,2,2-trifluoroethanol under reflux, yielding an 85% product as a colorless liquid .
TTMS is prominently used in advanced lithium-ion battery electrolytes, where it enables high-voltage operation (≥4.55 V) by forming LiF-rich solid-electrolyte interphases (SEI) that stabilize graphite anodes and cathode-electrolyte interfaces (CEI) . Its fluorinated design enhances electrolyte compatibility with reactive alkali metal anodes, achieving 89% capacity retention over 5,329 cycles in graphite‖LiCoO₂ cells .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The primary synthesis involves the reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride (Tf₂O). This method, widely adopted in industrial settings, proceeds via nucleophilic substitution under basic conditions.
Example Procedure ( ):
A nitrogen-purged reactor charged with potassium carbonate (50.14 mmol), 2,2,2-trifluoroethanol (32 mmol), and xylene (7 g) is stirred at 25°C. Trifluoromethanesulfonyl bromide (32 mmol) is added dropwise, and the mixture is maintained at 25°C for 1.2 hours. Post-reaction, distillation yields 50.3 g (73%) of the product. Key advantages include mild temperatures and straightforward purification.
Alternative routes employ trifluoromethanesulfonic acid derivatives . For instance, describes a radiochemical synthesis for [¹⁸F]-labeled analogs, where 2,2,2-trifluoroethanol reacts with Tf₂O in the presence of 2,6-lutidine at 0°C, achieving 70–80% yield. This method highlights adaptability for isotopic labeling but requires specialized handling.
Optimization of Reaction Conditions
Role of Bases and Solvents
The choice of base significantly impacts yield. Potassium carbonate in xylene ( ) minimizes side reactions, whereas 2,6-lutidine in enhances reactivity for rapid triflate formation. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are avoided due to potential sulfonate ester decomposition.
Temperature and Time
Optimal temperatures range from 0°C ( ) to 25°C ( ). Elevated temperatures (>50°C) risk hydrolysis, while prolonged reaction times (>2 hours) reduce yields due to intermediate instability.
Purification and Isolation Techniques
Crude product isolation typically involves distillation under reduced pressure ( , ). Moisture sensitivity necessitates anhydrous conditions, with molecular sieves employed for final drying ( ). Analytical validation via ¹⁹F NMR ( ) or gas chromatography ( ) ensures purity >95%.
Specialized Synthesis: Radiolabeled Analogs details a multi-step synthesis for [2-¹⁸F]-2,2,2-trifluoroethyl triflate:
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Nucleophilic fluorination : Ethyl bromodifluoroacetate reacts with [¹⁸F]F⁻ in DMSO (45–60% yield, 80°C, 5 min).
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Reduction : Aluminum hydride reduces the ester to [2-¹⁸F]-2,2,2-trifluoroethanol (85–95% yield, 40°C, 2 min).
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Sulfonation : Reaction with Tf₂O in 2,6-lutidine yields the labeled triflate (70–80% yield, 0°C, 1 min).
This route underscores the compound’s versatility in radiopharmaceutical applications but faces challenges in specific activity due to carrier contamination.
Comparative Analysis of Methods
Method | Reagents | Conditions | Yield | Source |
---|---|---|---|---|
K₂CO₃/Xylene | TfBr, 2,2,2-TFE | 25°C, 1.2 h | 73% | |
Tf₂O/2,6-Lutidine | Tf₂O, 2,2,2-TFE | 0°C, 1 min | 70–80% | |
Radiolabeled Synthesis | [¹⁸F]F⁻, Alane, Tf₂O | 40–80°C, 5–120 min | 45–80% |
Industrial and Research Applications
Beyond synthetic chemistry, the triflate’s role in phase-transfer catalysis ( ) enables enantioselective alkylation, critical for chiral drug intermediates. Its thermal stability (−20°C to 25°C) facilitates long-term storage, though prolonged exposure to light necessitates amber glass containers.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl trifluoromethanesulfonate undergoes various chemical reactions, including substitution reactions. It is commonly used as a reagent in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation of nitrobenzyl bromides . The compound is also used in the synthesis of fluorinated amino acids . Major products formed from these reactions include nirophenylalanines and other fluorinated compounds .
Scientific Research Applications
Applications in Organic Synthesis
1. Trifluoroethylating Agent
- This compound serves as a powerful trifluoroethylating agent for the synthesis of fluorinated amino acids and other fluorinated compounds. Its ability to introduce trifluoroethyl groups into various substrates enhances the biological activity and stability of the resulting compounds .
2. Synthesis of Cyclic N-Aryl Hydroxamic Acids
- It is utilized in the enantioselective preparation of cyclic N-aryl hydroxamic acids via phase-transfer catalyzed alkylation. This method employs nitrobenzyl bromides to yield nitrophenylalanines, showcasing its utility in producing complex organic molecules .
3. Functionalization of Indoles
- A novel method has been developed for the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl triflate. This approach allows for selective C–H functionalization without the need for transition metal catalysts, yielding high selectivity and efficiency . The following table summarizes the yields obtained from various indole derivatives:
Indole Derivative | Yield (%) |
---|---|
Unsubstituted Indole | 84 |
3-Methylindole | Not observed |
Electron-rich Alkoxyindoles | 46-96 |
Halogen-substituted Indoles | 61-90 |
Case Studies
Case Study 1: Evaluating Electrolytes for Lithium-Ion Batteries
- Research demonstrated that a mixture of this compound and lithium bis(fluorosulfonyl)imide (LiFSI) was effective as an electrolyte in lithium-ion batteries. The study highlighted its potential to enhance battery performance through improved ionic conductivity and stability .
Case Study 2: Vibrational Studies
- A comprehensive vibrational study was conducted using quantum chemistry calculations to analyze the infrared spectra of this compound in different states (gaseous, liquid, solid). The findings provided insights into its molecular geometry and bonding characteristics, essential for understanding its reactivity .
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl trifluoromethanesulfonate involves its role as a trifluoroethylating agent. It reacts with nucleophiles, such as amines and alcohols, to introduce the trifluoroethyl group into the target molecule . This reaction is typically catalyzed by phase-transfer catalysts, which facilitate the transfer of the trifluoroethyl group to the nucleophile . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Structural and Functional Analogues
2,2,2-Trifluoroethyl Methanesulfonate (TM)
- Structure : Replaces the -SO₂CF₃ group in TTMS with -SO₂CH₃.
- Performance : In a 1:2 v/v mixture with TTMS, TM contributes to electrolyte formulations that balance oxidative stability and ionic conductivity. However, TTMS’s trifluoromethanesulfonate group provides superior fluorine content, promoting LiF-rich SEI layers critical for long-term cycling .
- Applications : Both are used in high-voltage batteries, but TTMS’s higher fluorination degree makes it more effective in passivating electrodes .
N-(2,2,2-Trifluoroethyl)pyridinium Trifluoromethanesulfonate
- Structure : A pyridinium-based ionic liquid with a -SO₂CF₃ anion.
- Comparison: Unlike neutral TTMS, this compound exhibits ionic conductivity, making it suitable as a molten salt electrolyte. However, TTMS’s non-ionic nature allows broader compatibility with non-polar solvents in battery systems .
Methyl Trifluoromethanesulfonate (Methyl Triflate)
- Structure : Replaces the trifluoroethyl group with a methyl (-CH₃) group.
- Reactivity : Methyl triflate is highly reactive in nucleophilic substitutions (10⁴× faster than tosylates), whereas TTMS’s electron-withdrawing trifluoroethyl group reduces reactivity, enhancing stability in electrochemical environments .
- Applications : Methyl triflate is used in organic synthesis, while TTMS is tailored for electrolyte stability .
Physicochemical Properties
Electrochemical Performance
- TTMS vs. TM : In 1.9 M LiFSI electrolytes, TTMS/TM mixtures enable 4.6 V graphite‖NMC811 cells with 85% capacity retention over 2,002 cycles. TTMS’s -SO₂CF₃ group improves oxidative stability (>4.6 V vs. Li/Li⁺), while TM’s -SO₂CH₃ enhances Li⁺ transport .
- TTMS vs. Non-Fluorinated Sulfonates: Ethyl methanesulfonate lacks fluorine, leading to unstable SEI layers and rapid capacity fade above 4.3 V. TTMS’s fluorination mitigates solvent decomposition, enabling ultrahigh-voltage operation .
Biological Activity
2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃SO₂OCH₂CF₃) is a synthetic organofluorine compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula : C₃H₂F₆O₃S
- Molecular Weight : 232.10 g/mol
- CAS Number : 6226-25-1
- Physical State : Exists in gaseous, liquid, and solid states under different conditions .
Synthesis
The synthesis of this compound typically involves the reaction of trifluoromethanesulfonic acid with 2,2,2-trifluoroethyl alcohol. The following general reaction scheme illustrates this process:
Research indicates that this compound exhibits various biological activities, primarily related to its ability to modify cellular processes. Notably:
- Antiplasmodial Activity : A study demonstrated that derivatives of this compound show significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The synthesized compounds were evaluated for their ability to inhibit the growth of the parasite in vitro .
- Differentiation Induction in Cancer Cells : In a study involving acute myeloid leukemia (AML) cells, this compound was shown to induce differentiation by upregulating CD11b expression and decreasing cell proliferation. This suggests a potential therapeutic role in hematological malignancies .
Case Studies and Research Findings
Safety and Toxicity
The compound is classified as hazardous:
Q & A
Q. What are the critical safety considerations when handling 2,2,2-trifluoroethyl trifluoromethanesulfonate in laboratory settings?
Basic Research Focus
The compound is classified as highly flammable (GHS Category 3), corrosive to skin/eyes (Category 1B/1), and a suspected mutagen (Category 2). Handling requires inert gas environments (e.g., nitrogen) to prevent decomposition, storage below 15°C, and avoidance of moisture . Use of personal protective equipment (PPE), including chemical-resistant gloves and vapor-proof eyewear, is mandatory. Spill management should involve neutralization with inert adsorbents and proper ventilation to mitigate inhalation risks (H332, H314) .
Q. How is this compound employed as a trifluoroethylating agent in organic synthesis?
Basic Research Focus
The compound acts as an electrophilic trifluoroethyl source due to its strong leaving group (triflate). A typical procedure involves deprotonation of substrates (e.g., phenols or amines) with bases like NaH in DMF, followed by nucleophilic substitution. For example, in the synthesis of 4-(2,2,2-trifluoroethoxy)benzophenone, the reaction proceeds at 60°C overnight, followed by aqueous workup, solvent removal, and column chromatography purification (hexane/ethyl acetate) .
Q. What analytical methods are recommended for characterizing intermediates in reactions involving this reagent?
Advanced Research Focus
LC/MS is critical for tracking reaction progress and identifying intermediates. For instance, in synthesizing indazole derivatives, LC/MS (retention time: 1.17 min, [M+H]+ = 279) confirmed product formation . Nuclear magnetic resonance (NMR), particularly NMR, is essential for verifying trifluoroethyl group incorporation, while GC monitors purity (>97%) .
Q. How does fluorination site (α vs. β) in sulfone-based electrolytes impact the performance of alkali metal batteries?
Advanced Research Focus
In fluorinated sulfone electrolytes, β-fluorination (as in this compound) reduces reduction potential, enhancing compatibility with graphite anodes. This stabilizes solid-electrolyte interphases (SEI) rich in LiF, enabling 4.6 V NMC811 cells to achieve long-term cycling stability. Comparative studies with α-fluorinated analogs show β-fluorination mitigates parasitic reactions at high voltages .
Q. What contradictions exist in the reactivity of this compound under varying solvent systems?
Advanced Research Focus
While DMF is standard for trifluoroethylation, acetone has been used in reflux conditions with KCO for nitro-catechol derivatives, achieving yields over 24 hours . Contradictions arise in moisture sensitivity: NaH-mediated reactions require strict anhydrous conditions, whereas KCO in acetone tolerates trace water. Researchers must optimize solvent polarity and base strength to balance reactivity and side reactions (e.g., hydrolysis of the triflate group) .
Q. How does the trifluoroethyl group influence pharmacokinetic properties in drug candidates?
Advanced Research Focus
The -CF group enhances metabolic stability and bioavailability by reducing basicity of adjacent amines and increasing lipophilicity. For example, trifluoroethoxy chalcones exhibit improved antiplasmodial activity due to enhanced membrane permeability and resistance to oxidative degradation . Docking studies suggest the group’s stereoelectronic effects optimize target binding, as seen in fluorinated sulfonamide inhibitors .
Q. What strategies mitigate decomposition during storage and handling?
Basic Research Focus
Decomposition pathways (e.g., hydrolysis to triflic acid) are minimized by storing the compound under inert gas (argon/nitrogen) at <15°C. Purity assays via GC/MS should precede use, as impurities accelerate degradation. Short-term storage in amber vials with molecular sieves (4 Å) is recommended .
Q. How is this compound utilized in synthesizing high-voltage battery electrolytes?
Advanced Research Focus
In LiFSI-based electrolytes, this compound co-solvents enhance oxidative stability (>4.5 V vs. Li/Li) and SEI formation. Its fluorinated structure promotes LiF-rich interfaces, reducing dendritic growth on alkali metal anodes. Electrochemical impedance spectroscopy (EIS) confirms lower interfacial resistance in cells using this additive .
Q. What are the challenges in scaling up reactions using this reagent?
Advanced Research Focus
Large-scale synthesis faces exothermic risks during triflate group activation. Controlled addition of NaH in DMF and precise temperature regulation (60°C ± 2°C) are critical to avoid runaway reactions. Solvent recovery (e.g., rotary evaporation under reduced pressure) and waste management of triflic acid byproducts require specialized equipment .
Q. How do steric and electronic effects of the trifluoroethyl group influence regioselectivity in nucleophilic substitutions?
Advanced Research Focus
The -CF group’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, favoring S2 mechanisms. Steric hindrance from the trifluoroethyl moiety directs nucleophilic attack to less hindered positions, as observed in the regioselective synthesis of trifluoroethoxy aromatic compounds .
Properties
IUPAC Name |
2,2,2-trifluoroethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMMSCJWQYWMNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073365 | |
Record name | 2,2,2-Trifluoroethyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6226-25-1 | |
Record name | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6226-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanesulfonic acid, trifluoro-, 2,2,2-trifluoroethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006226251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trifluoroethyl triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-Trifluoroethyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trifluoroethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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